Maximin-1

説明

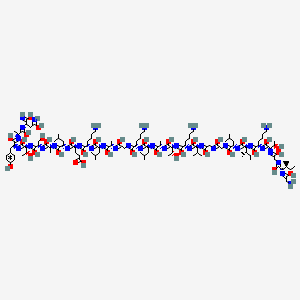

Maximin-1 is a cationic antimicrobial peptide (AMP) initially isolated from the skin secretions of the Chinese bamboo odorous frog, Odorrana versabilis. It belongs to the maximin family of peptides, which exhibit broad-spectrum activity against bacteria, fungi, and enveloped viruses . Structurally, this compound is composed of 27 amino acid residues, with a molecular weight of approximately 3.2 kDa. Its sequence (GIGKFLKKAKKFAKAFVKILKKKLF) features a high proportion of hydrophobic and positively charged residues, enabling interactions with microbial membranes via electrostatic and hydrophobic forces. This mechanism disrupts membrane integrity, leading to cell lysis . This compound also demonstrates low hemolytic activity at therapeutic concentrations, making it a promising candidate for antimicrobial drug development .

特性

分子式 |

C120H209N33O35 |

|---|---|

分子量 |

2674.1 g/mol |

IUPAC名 |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[2-[[(2S,3S)-2-[(2-amino-1-hydroxyethylidene)amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxyhexylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyhexylidene]amino]-5-[(2S)-1-[(2S)-1-[(2S)-1-[(2S,3R)-1-[(2S)-1-[(2S)-1-[(2S)-1,4-dihydroxy-1,4-diiminobutan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1,3-dihydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-5-hydroxypentanoic acid |

InChI |

InChI=1S/C120H209N33O35/c1-22-63(13)94(148-87(160)52-125)115(183)131-56-91(164)150-96(69(19)155)119(187)140-76(34-26-30-44-123)108(176)151-95(64(14)23-2)117(185)145-80(46-58(3)4)105(173)129-53-88(161)128-54-90(163)149-93(62(11)12)116(184)139-77(35-27-31-45-124)109(177)152-97(70(20)156)118(186)135-68(18)102(170)143-82(48-60(7)8)112(180)136-74(32-24-28-42-121)104(172)130-55-89(162)132-65(15)100(168)142-83(49-61(9)10)113(181)137-75(33-25-29-43-122)106(174)138-78(40-41-92(165)166)107(175)144-81(47-59(5)6)110(178)133-67(17)103(171)147-85(57-154)114(182)153-98(71(21)157)120(188)146-84(50-72-36-38-73(158)39-37-72)111(179)134-66(16)101(169)141-79(99(127)167)51-86(126)159/h36-39,58-71,74-85,93-98,154-158H,22-35,40-57,121-125H2,1-21H3,(H2,126,159)(H2,127,167)(H,128,161)(H,129,173)(H,130,172)(H,131,183)(H,132,162)(H,133,178)(H,134,179)(H,135,186)(H,136,180)(H,137,181)(H,138,174)(H,139,184)(H,140,187)(H,141,169)(H,142,168)(H,143,170)(H,144,175)(H,145,185)(H,146,188)(H,147,171)(H,148,160)(H,149,163)(H,150,164)(H,151,176)(H,152,177)(H,153,182)(H,165,166)/t63-,64-,65-,66-,67-,68-,69+,70+,71+,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,93-,94-,95-,96-,97-,98-/m0/s1 |

InChIキー |

HYARXAZVIIXVLQ-JZZJRNKASA-N |

生物活性 |

Antibacterial, Antifungal, Antiviral |

配列 |

GIGTKILGGVKTALKGALKELASTYAN |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- This compound has a higher net charge than Magainin-2, enhancing its binding to negatively charged bacterial membranes .

- Compared to Melittin, this compound exhibits lower hydrophobicity, correlating with reduced hemolytic activity .

Antimicrobial Activity

| Compound | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus | Antifungal Activity (IC₅₀, μg/mL) | Hemolytic Activity (HC₅₀, μg/mL) |

|---|---|---|---|---|

| This compound | 4.2 | 8.5 | 12.3 (C. albicans) | >100 |

| Melittin | 1.5 | 2.0 | 6.8 (C. albicans) | 5.0 |

| Magainin-2 | 6.0 | 10.0 | 18.0 (C. albicans) | 50.0 |

| LL-37 | 3.8 | 6.2 | 15.5 (C. albicans) | 25.0 |

Key Observations :

- This compound shows superior safety (HC₅₀ >100 μg/mL) compared to Melittin and Magainin-2, albeit with slightly lower potency against E. coli .

- LL-37, a human-derived peptide, balances moderate antimicrobial activity with low hemolysis, but its larger size limits tissue penetration compared to this compound .

Stability and Bioavailability

| Compound | Serum Stability (t₁/₂, h) | Protease Resistance | Thermal Stability (°C) |

|---|---|---|---|

| This compound | 6.5 | Moderate | 80 |

| Melittin | 2.0 | Low | 60 |

| Magainin-2 | 4.0 | Moderate | 70 |

| LL-37 | 1.5 | Low | 50 |

Key Observations :

- This compound’s extended serum half-life (6.5 h) and thermal stability (80°C) make it suitable for topical formulations .

- LL-37’s rapid degradation in serum highlights the need for structural modifications in therapeutic applications .

Research Findings and Mechanistic Insights

Recent studies using computational models (e.g., VirtualTaste) and molecular dynamics simulations reveal that this compound’s α-helical structure facilitates pore formation in microbial membranes, while its charged residues minimize non-specific interactions with mammalian cells . Comparative transcriptomic analyses indicate that this compound upregulates bacterial stress-response genes (e.g., soxS, marR) at lower concentrations than Melittin, suggesting a unique sublytic mode of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。